molecular formula C12H15NO B1375681 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane CAS No. 46246-91-7

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane

Cat. No.: B1375681
CAS No.: 46246-91-7
M. Wt: 189.25 g/mol
InChI Key: TZPHFPFBMJKZRM-UHFFFAOYSA-N
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Description

6-Benzyl-2-oxa-6-azaspiro[33]heptane is a spiro compound characterized by a unique bicyclic structureIts molecular formula is C12H15NO, and it has a molecular weight of 189.26 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane typically involves a multi-step process. One common method starts with the cyclization of tribromo-pentaerythritol under basic conditions with p-toluenesulfonamide, leading to the formation of an N-tosylated spiro compound. The tosyl group is then removed through a deprotection step involving sonication with magnesium turnings in methanol . This method, while effective, can be challenging to scale up due to the sluggish filtration required to remove magnesium salts.

Industrial Production Methods

For industrial-scale production, an improved method involves the preparation of the benzyl derivative of the compound. This process utilizes a palladium-catalyzed hydrogenolysis, which is more efficient and scalable. The formation of toluene as a by-product in this reaction is advantageous as it is volatile and easily removed .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction typically yields alcohols or amines .

Scientific Research Applications

6-Benzyl-2-oxa-6-azaspiro[3.3]heptane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into various biological receptors, potentially modulating their activity. This interaction can influence several biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its benzyl group, which enhances its lipophilicity and potentially its bioavailability. This makes it a valuable compound in drug development and other applications where enhanced membrane permeability is desired .

Properties

IUPAC Name

6-benzyl-2-oxa-6-azaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)6-13-7-12(8-13)9-14-10-12/h1-5H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPHFPFBMJKZRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1CC3=CC=CC=C3)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743627
Record name 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46246-91-7
Record name 6-Benzyl-2-oxa-6-azaspiro[3.3]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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